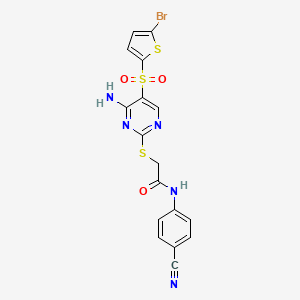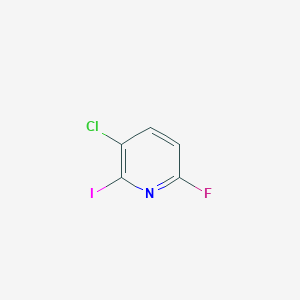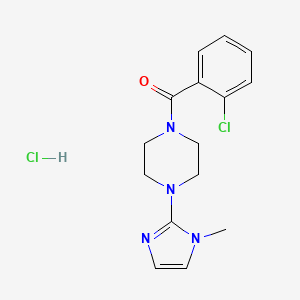
(2-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “this compound” is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
One study focused on the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor. Through computational analysis and radioligand binding assays, the study developed unified pharmacophore models to understand the antagonist activity of these compounds at the receptor level. This research is crucial for drug design targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another area of research involves the synthesis of new derivatives for antimicrobial activity. For example, the synthesis of pyridine derivatives showed variable and modest activity against bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Screening for Therapeutic Applications
Compounds structurally related to the one have been synthesized and tested for biological activity, including antimicrobial and anticancer properties. This research underscores the potential of these compounds in therapeutic applications, suggesting that (2-chlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride could also be of interest in such contexts (Guna et al., 2009).
Novel Metal-Based Chemotherapy
Research on metal-based chemotherapy against tropical diseases has involved the synthesis of complexes with similar compounds. These studies aim to enhance the efficacy of treatments against diseases such as Trypanosoma cruzi, the causative agent of Chagas disease. This approach indicates a potential application of the subject compound in developing novel therapeutic agents (Navarro et al., 2000).
Design and Evaluation of Cytotoxic Agents
The design and synthesis of novel piperazinone derivatives for evaluating their cytotoxic activities highlight the compound's potential utility in cancer research. Such studies provide a foundation for understanding how variations in chemical structure impact cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer drugs (Ghasemi, Sharifi, & Mojarrad, 2020).
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c1-18-7-6-17-15(18)20-10-8-19(9-11-20)14(21)12-4-2-3-5-13(12)16;/h2-7H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNIAROYOJAULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

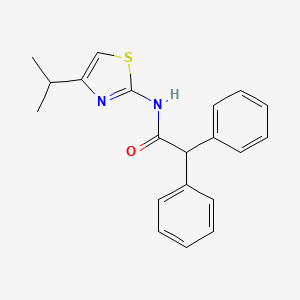
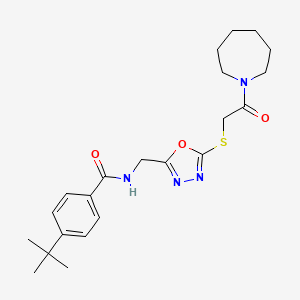
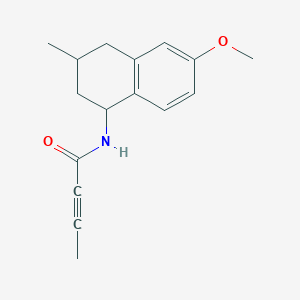
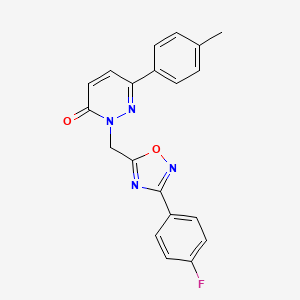
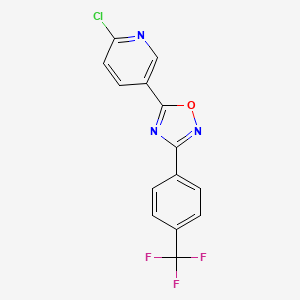
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)
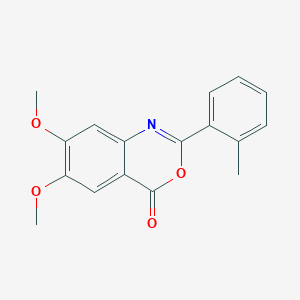
![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)
![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)
![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)
![N-(2-{4-[2-(4-ethylphenoxy)ethanesulfonamido]phenoxy}ethyl)acetamide](/img/structure/B2645747.png)

